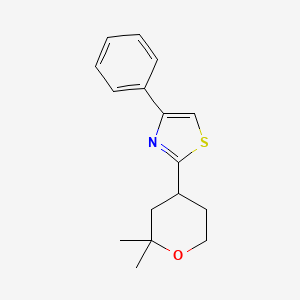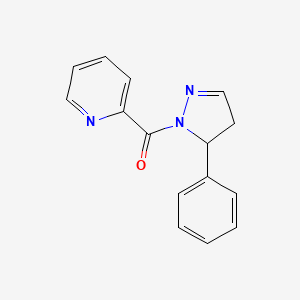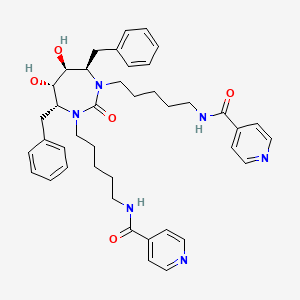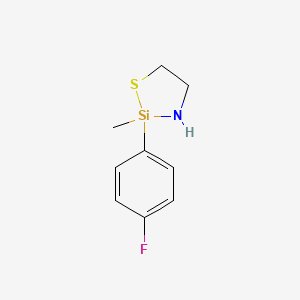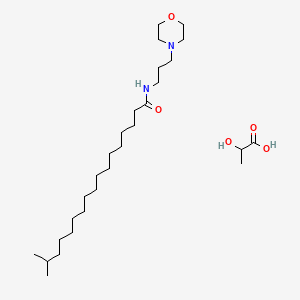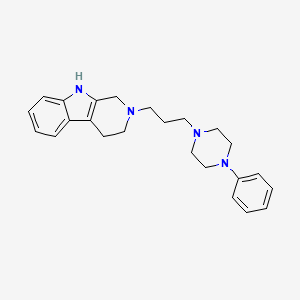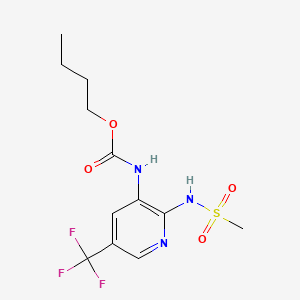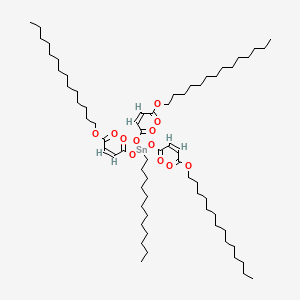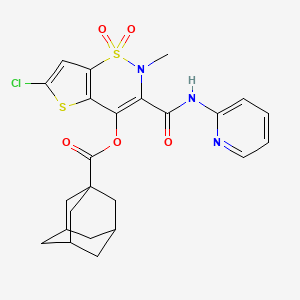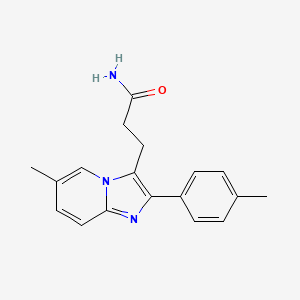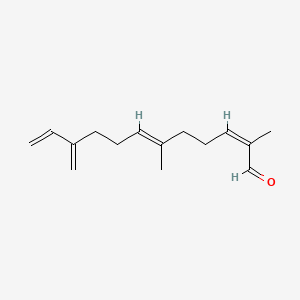
2,6,11-Dodecatrienal, 2,6-dimethyl-10-methylene-, (Z,E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of β-sinensal typically involves the extraction from orange oil, which is a complex mixture of various terpenes and other compounds. The extraction process can be carried out using methods such as steam distillation or cold pressing. The extracted oil is then subjected to fractional distillation to isolate β-sinensal .
Industrial Production Methods
On an industrial scale, β-sinensal is produced by the cold pressing of orange peels followed by purification processes. The cold pressing method involves mechanically pressing the peels to release the oil, which is then separated and purified to obtain β-sinensal .
化学反応の分析
Types of Reactions
β-sinensal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert β-sinensal to alcohols.
Substitution: It can undergo substitution reactions, particularly at the double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
β-sinensal has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.
作用機序
The mechanism of action of β-sinensal involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress pathways, thereby exhibiting antioxidant properties. Additionally, it can interact with microbial cell membranes, leading to antimicrobial effects .
類似化合物との比較
Similar Compounds
α-Sinensal: Another isomer of sinensal with similar properties but different structural configuration.
Citral: A compound with a similar molecular structure and aroma, commonly found in lemon oil.
Limonene: A terpene found in citrus oils with similar applications in the fragrance industry.
Uniqueness
β-sinensal is unique due to its specific molecular configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
特性
CAS番号 |
199008-40-7 |
|---|---|
分子式 |
C15H22O |
分子量 |
218.33 g/mol |
IUPAC名 |
(2Z,6E)-2,6-dimethyl-10-methylidenedodeca-2,6,11-trienal |
InChI |
InChI=1S/C15H22O/c1-5-13(2)8-6-9-14(3)10-7-11-15(4)12-16/h5,9,11-12H,1-2,6-8,10H2,3-4H3/b14-9+,15-11- |
InChIキー |
NOPLRNXKHZRXHT-PVMFERMNSA-N |
異性体SMILES |
C/C(=C\CCC(=C)C=C)/CC/C=C(/C)\C=O |
正規SMILES |
CC(=CCCC(=C)C=C)CCC=C(C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


